
(1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol is a chiral compound featuring a cyclopentanol ring substituted with a phenyl-imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Cyclopentanol Ring Formation: The cyclopentanol ring is formed through a cyclization reaction, often involving a Grignard reagent and a suitable electrophile.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The imidazole ring can be reduced to an imidazoline using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nitric acid for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the biological activity of imidazole derivatives, including antimicrobial and antifungal properties.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
作用机制
The mechanism of action of (1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
(1S)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and binding affinity.
2-(2-phenyl-1H-imidazol-1-yl)ethanol: A simpler analog with a shorter carbon chain, used for comparison in structure-activity relationship studies.
2-(2-phenyl-1H-imidazol-1-yl)cyclohexanol: A similar compound with a cyclohexanol ring, used to study the effect of ring size on biological activity.
Uniqueness
(1R)-2-(2-phenyl-1H-imidazol-1-yl)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both the imidazole and phenyl groups, which contribute to its distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
(1R)-2-(2-phenylimidazol-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H16N2O/c17-13-8-4-7-12(13)16-10-9-15-14(16)11-5-2-1-3-6-11/h1-3,5-6,9-10,12-13,17H,4,7-8H2/t12?,13-/m1/s1 |
InChI 键 |
YTHJTUNXDDWCTA-ZGTCLIOFSA-N |
手性 SMILES |
C1C[C@H](C(C1)N2C=CN=C2C3=CC=CC=C3)O |
规范 SMILES |
C1CC(C(C1)O)N2C=CN=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


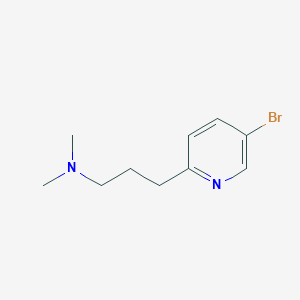


![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13360856.png)
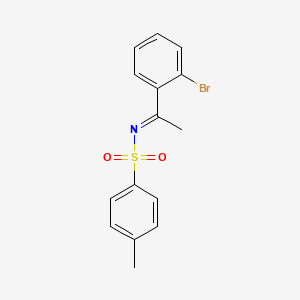
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B13360860.png)
![1-(4-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360863.png)
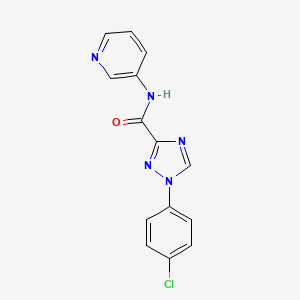
![3-[(Ethylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360882.png)

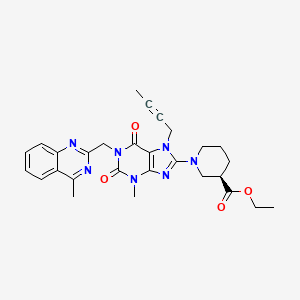
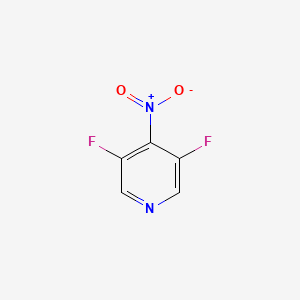

![1-[4-(difluoromethoxy)phenyl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360911.png)
